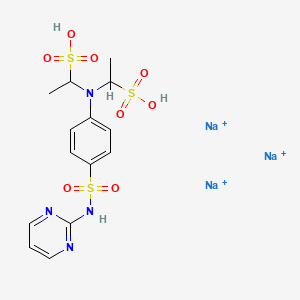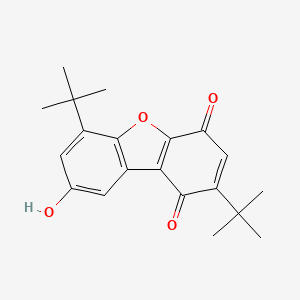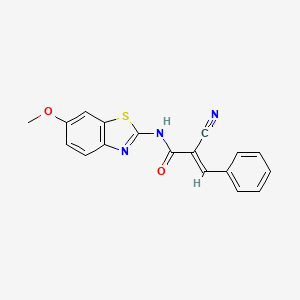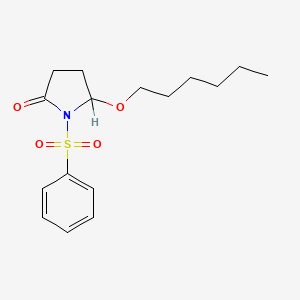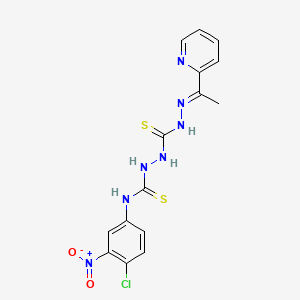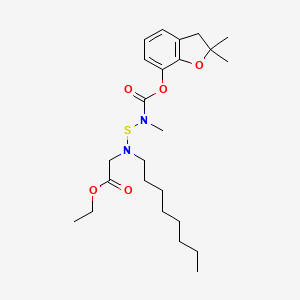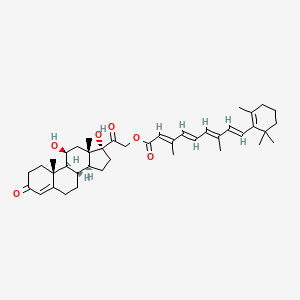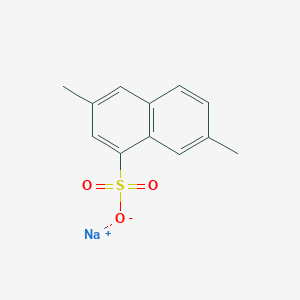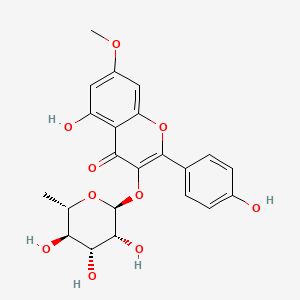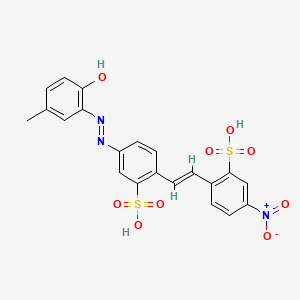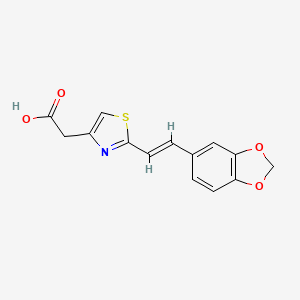
2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-thiazoleacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-thiazoleacetic acid is a complex organic compound that features a benzodioxole moiety linked to a thiazole ring via an ethenyl bridge
Métodos De Preparación
The synthesis of 2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-thiazoleacetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Ethenyl Bridge Formation: The benzodioxole moiety is then subjected to a Wittig reaction with an appropriate phosphonium ylide to introduce the ethenyl group.
Thiazole Ring Construction: The final step involves the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-halo ketone.
Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-thiazoleacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethenyl group to an ethyl group.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, using reagents like halogens or nitro compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions include various substituted thiazole derivatives and modified benzodioxole compounds.
Aplicaciones Científicas De Investigación
2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-thiazoleacetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-thiazoleacetic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, leading to alterations in cellular processes. The benzodioxole moiety is known to interact with proteins and nucleic acids, while the thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Similar compounds to 2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-thiazoleacetic acid include:
2-(1,3-Benzodioxol-5-yl)ethanol: This compound shares the benzodioxole moiety but lacks the thiazole ring, resulting in different chemical and biological properties.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Similar in structure but with a different functional group arrangement, leading to variations in reactivity and applications.
2-[(E)-2-(1,3-Benzodioxol-5-yl)ethenyl]quinoxaline: This compound features a quinoxaline ring instead of a thiazole ring, offering distinct biological activities and chemical behavior.
Propiedades
Número CAS |
31109-21-4 |
|---|---|
Fórmula molecular |
C14H11NO4S |
Peso molecular |
289.31 g/mol |
Nombre IUPAC |
2-[2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C14H11NO4S/c16-14(17)6-10-7-20-13(15-10)4-2-9-1-3-11-12(5-9)19-8-18-11/h1-5,7H,6,8H2,(H,16,17)/b4-2+ |
Clave InChI |
HPIRCMVGPMRQSP-DUXPYHPUSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC(=CS3)CC(=O)O |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC(=CS3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




